molecular formula C29H42LiN7O17P3S B1609473 phenyl acetyl Coa CAS No. 108321-26-2

phenyl acetyl Coa

Cat. No.: B1609473
CAS No.: 108321-26-2
M. Wt: 892.6 g/mol
InChI Key: PQZFFEIEACTQRR-UHFFFAOYSA-N
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Description

Phenyl acetyl coenzyme A is a form of acetyl coenzyme A formed from the condensation of the thiol group from coenzyme A with the carboxyl group of phenylacetic acid . It plays a crucial role in various biochemical pathways, particularly in the metabolism of aromatic compounds.

Preparation Methods

Phenyl acetyl coenzyme A is often produced via the reduction of adenosine triphosphate to adenosine monophosphate and the conversion of phenylacetic acid and coenzyme A to diphosphate and phenyl acetyl coenzyme A. This reaction is catalyzed by phenylacetate-coenzyme A ligase . The reaction can be represented as: [ \text{ATP} + \text{phenylacetic acid} + \text{coenzyme A} \rightarrow \text{AMP} + \text{diphosphate} + \text{phenyl acetyl coenzyme A} ]

Mechanism of Action

Phenyl acetyl coenzyme A exerts its effects by inhibiting choline acetyltransferase, acting as a neurotoxin. It competes with acetyl coenzyme A, thereby interfering with the normal function of choline acetyltransferase . This inhibition can affect neurotransmitter synthesis and other metabolic processes.

Comparison with Similar Compounds

Phenyl acetyl coenzyme A is similar to other acyl coenzyme A derivatives, such as:

    Acetyl coenzyme A: A central metabolite in many biochemical pathways, including the citric acid cycle.

    Malonyl coenzyme A: Involved in fatty acid biosynthesis.

    Succinyl coenzyme A: Plays a role in the citric acid cycle and heme synthesis.

Phenyl acetyl coenzyme A is unique due to its involvement in the catabolism of aromatic compounds and its specific inhibitory action on choline acetyltransferase .

Properties

InChI

InChI=1S/C29H42N7O17P3S.Li/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36;/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZFFEIEACTQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42LiN7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423551
Record name phenyl acetyl Coa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

892.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-26-2
Record name phenyl acetyl Coa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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